molecular formula C11H19N4NaS2 B12765320 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt CAS No. 59866-75-0

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt

Cat. No.: B12765320
CAS No.: 59866-75-0
M. Wt: 294.4 g/mol
InChI Key: GXEUROYDQLPGAN-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is systematically named according to IUPAC rules as sodium 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione . This nomenclature reflects its core triazine ring system substituted with two thione groups at positions 2 and 4, a dibutylamino group at position 6, and a sodium counterion replacing one acidic hydrogen.

The CAS Registry Number assigned to this compound is 59866-75-0 , uniquely identifying it in chemical databases and regulatory frameworks. This identifier is critical for unambiguous referencing in scientific literature and industrial safety documentation.

Molecular Formula and Structural Isomerism

The molecular formula of the compound is C₁₁H₁₉N₄NaS₂ , with a molecular weight of 294.4 g/mol . The structure consists of a 1,3,5-triazine backbone modified by:

  • Two thione (=S) groups at positions 2 and 4
  • A dibutylamino (-N(C₄H₉)₂) substituent at position 6
  • A sodium ion (Na⁺) neutralizing the deprotonated thiol group

Structural isomerism in this compound is limited due to the fixed positions of substituents on the symmetric triazine ring. However, tautomeric equilibria between thione (C=S) and thiol (C-SH) forms are possible in non-ionic states. The monosodium salt stabilizes the thiolate form (C-S⁻), locking the structure into a single tautomeric configuration.

Property Value
Molecular Formula C₁₁H₁₉N₄NaS₂
Molecular Weight 294.4 g/mol
Parent Compound 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
Charge Balance 1:1 (Monosodium)

Properties

CAS No.

59866-75-0

Molecular Formula

C11H19N4NaS2

Molecular Weight

294.4 g/mol

IUPAC Name

sodium;6-(dibutylamino)-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione

InChI

InChI=1S/C11H20N4S2.Na/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9;/h3-8H2,1-2H3,(H2,12,13,14,16,17);/q;+1/p-1

InChI Key

GXEUROYDQLPGAN-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)C1=NC(=S)NC(=S)[N-]1.[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from Cyanuric Chloride

The most established synthetic approach to 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol derivatives, including the monosodium salt, begins with cyanuric chloride as the key starting material:

  • Step 1: Nucleophilic Substitution with Dibutylamine
    Cyanuric chloride undergoes nucleophilic aromatic substitution with dibutylamine in the presence of a base such as sodium hydroxide. This reaction typically occurs under controlled heating to facilitate the replacement of chlorine atoms on the triazine ring with dibutylamino groups.
  • Step 2: Introduction of Dithiol Groups
    The intermediate formed is then treated with a sulfur source, commonly hydrogen sulfide or sodium sulfide, to substitute remaining chlorine atoms with thiol groups, forming the dithiol functionalities at the 2 and 4 positions of the triazine ring.
  • Step 3: Formation of Monosodium Salt
    The free dithiol compound is subsequently neutralized with sodium hydroxide to form the monosodium salt, enhancing its solubility and stability in aqueous media.

This synthetic route is summarized in Table 1.

Step Reactants/Conditions Purpose Notes
1 Cyanuric chloride + dibutylamine + NaOH Substitution of Cl by dibutylamino Heating required (e.g., 50-80°C)
2 Intermediate + H2S or Na2S Introduction of dithiol groups Controlled sulfurization
3 Dithiol compound + NaOH Formation of monosodium salt pH adjustment to neutralize

Catalyst-Free One-Pot Multicomponent Synthesis (Alternative Method)

Recent research has demonstrated a catalyst-free one-pot synthetic methodology for 1,3,5-triazine-2,4-dithione derivatives, which may be adapted for dibutylamino-substituted analogs:

  • This method involves a three-component reaction of arylaldehydes, thiourea, and orthoformates under mild conditions without the need for external catalysts.
  • Thiourea plays a dual role, facilitating cyclization and alkylation via intermediate imidate formation.
  • The reaction tolerates a broad range of substrates and provides rapid access to triazine dithione derivatives with high purity.
  • Although this method is primarily reported for 4-aryl-6-(alkylthio) derivatives, it offers a conceptual framework for synthesizing related compounds.

Industrial Scale Production

Industrial synthesis typically follows the cyanuric chloride route but employs continuous flow reactors to optimize:

Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Synthesis
Temperature 50–80°C Facilitates substitution and sulfurization
pH Basic (pH ~8-10) during amination; neutral to slightly basic for salt formation Controls substitution efficiency and salt formation
Solvent Aqueous or alcoholic solvents Solubility and reaction medium
Sulfur Source Hydrogen sulfide or sodium sulfide Introduces dithiol groups
Reaction Time Several hours (varies by scale) Ensures complete substitution

Chemical Reaction Analysis

  • The key reactions are nucleophilic aromatic substitutions on the triazine ring, which are facilitated by the electron-deficient nature of the ring and the presence of good leaving groups (chlorides).
  • The introduction of dithiol groups is critical for the compound’s reactivity and biological activity.
  • Formation of the monosodium salt improves aqueous solubility and handling.

Purification and Characterization

  • The crude product is typically purified by recrystallization or filtration after acid-base treatment.
  • Characterization includes spectroscopic methods (NMR, IR), elemental analysis, and sometimes single-crystal X-ray diffraction to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Cyanuric chloride route Stepwise substitution and sulfurization Well-established, scalable Requires handling of toxic reagents
Catalyst-free one-pot synthesis Multicomponent, catalyst-free Mild conditions, rapid synthesis Limited reports for dibutylamino derivatives
Industrial continuous flow Optimized for scale and efficiency High yield, controlled process Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1,3,5-Triazine derivatives have garnered attention for their potential therapeutic effects. Research has shown that the compound exhibits:

  • Antimicrobial Activity : Studies indicate that this compound demonstrates significant activity against various bacterial strains. For instance, it has been effective against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. In vitro testing has revealed cytotoxic effects against breast cancer (MCF7) and colon cancer (HCT116) cell lines .

Agricultural Applications

The compound's properties extend into agricultural science, particularly in the development of:

  • Herbicides and Pesticides : The triazine structure is known for its herbicidal activity. Compounds similar to 1,3,5-triazine derivatives are often employed in formulations designed to control weed growth in crops .

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry evaluated a series of triazine derivatives for their antimicrobial properties. The results indicated that compounds with the dibutylamino group exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of triazine derivatives, researchers synthesized various analogs to assess their cytotoxicity across different cancer cell lines. The findings demonstrated that certain modifications to the triazine core significantly improved anticancer activity, with some compounds showing IC50 values in the low micromolar range .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The dithione groups may interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function .

Comparison with Similar Compounds

Structural and Substituent Variations

The triazine core allows diverse substitutions, influencing reactivity, solubility, and applications. Key analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound (Monosodium Salt) 6-(Dibutylamino), 2,4-dithione, Na⁺ C₁₁H₂₀N₄S₂·Na 294.43
6-(Dimethylamino)-1,3,5-triazine-2,4[1H,3H]-dione 6-(Dimethylamino), 2,4-dione C₅H₇N₅O₂ 169.14
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dithione 6-(Phenylamino), 2,4-dithione C₉H₈N₄S₂ 236.32
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione 6-Chloro, 2,4-dione C₃H₂ClN₃O₂ 147.52
6-(tert-Butylamino)-1,3,5-triazine-2,4-diol 6-(tert-Butylamino), 2,4-diol C₇H₁₂N₄O₂ 192.20

Key Observations :

  • Dithione vs. Dione/Diol Groups : The dithione groups (S=S) in the target compound enhance sulfur-based reactivity (e.g., metal binding) compared to dione (O=O) or diol (OH) groups, which are more polar but less nucleophilic .
  • Amino Substituents: The dibutylamino group provides steric bulk and lipophilicity, contrasting with smaller groups (e.g., dimethylamino) or aromatic substituents (e.g., phenylamino). The latter may improve π-π stacking in polymers but reduce solubility .

Physical Properties

Property Target Compound 6-(Phenylamino) Dithione 6-Chloro Dione 6-(tert-Butylamino) Diol
Melting Point (°C) Not reported Not reported Not reported Not reported
Boiling Point (°C) 343.7 Not reported Not reported Not reported
Density (g/cm³) 1.22 Not reported Not reported Not reported
Solubility Polar solvents Moderate in DMSO Low in water High in polar solvents
Refractive Index 1.568 Not reported Not reported Not reported

Key Observations :

  • The monosodium salt form of the target compound improves aqueous solubility compared to neutral analogs like 6-(phenylamino)-dithione or 6-chloro-dione .
  • The tert-butylamino analog’s diol groups likely increase hydrogen bonding, enhancing solubility in polar solvents compared to the lipophilic dibutylamino group .

Biological Activity

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is a member of the triazine family known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial actions. This article delves into the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C10H14N4S2Na
  • Molar Mass : 246.36 g/mol
  • Density : 1.6815 g/cm³
  • Melting Point : 300 °C
  • Boiling Point : 267.2 °C (predicted)

The biological activity of 1,3,5-triazines often involves interactions with various biological targets such as enzymes and receptors. For instance, derivatives of triazine compounds have been shown to inhibit key pathways involved in cancer cell proliferation by targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways .

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. For example:

  • IC50 Values :
    • A549 (lung cancer): 0.20 μM
    • MCF-7 (breast cancer): 1.25 μM
    • HeLa (cervical cancer): 1.03 μM .

These values suggest that the compound can effectively inhibit cancer cell growth at low concentrations.

Antimicrobial Activity

In addition to anticancer effects, triazine derivatives have demonstrated antimicrobial properties against various pathogens. A study evaluated the antibacterial activity of synthesized triazine compounds against:

  • Escherichia coli (Gram-negative)
  • Staphylococcus aureus (Gram-positive)

The results indicated that certain derivatives exhibited significant inhibition zones against these bacteria, highlighting their potential as antimicrobial agents .

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of novel triazine derivatives. The study reported that one derivative showed selective inhibition of cancer cell lines with an IC50 value of 3.41 nM for PI3K and 8.45 nM for mTOR. This indicates a strong potential for these compounds in targeted cancer therapies .

Antimicrobial Evaluation

Another research project synthesized several triazine derivatives and tested their antibacterial efficacy using the agar diffusion method. The results showed that some compounds had excellent activity against Strep mutans and E.coli, reinforcing the versatility of triazines in combating bacterial infections .

Data Summary Table

Biological Activity Target Organism/Cell Line IC50 Value (μM) Remarks
AnticancerA5490.20Lung Cancer
AnticancerMCF-71.25Breast Cancer
AnticancerHeLa1.03Cervical Cancer
AntimicrobialE.coli-Gram-negative Bacteria
AntimicrobialStaphylococcus aureus-Gram-positive Bacteria

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 1,3,5-triazine-2,4(1H,3H)-dithione derivatives, and how do solvent/reflux conditions influence yield?

Methodological Answer:

  • Reaction Solvent Selection : Polar aprotic solvents (e.g., DMSO) are preferred for cyclization due to their ability to stabilize intermediates and enhance reaction rates. For example, refluxing in DMSO for 18 hours achieved a 65% yield in a related triazine synthesis .
  • Purification : Ice-water quenching followed by recrystallization (e.g., water-ethanol mixtures) is effective for isolating solid products while minimizing impurities. Stirring duration (e.g., 12 hours post-quenching) impacts crystal quality .
  • Key Parameters : Monitor reaction time, temperature (e.g., 120–180°C for sealed-tube reactions), and stoichiometry of amine reactants to avoid side products like disubstituted derivatives .

Q. Q2. How can researchers confirm the tautomeric equilibrium between thione and thiol forms in this compound using spectroscopic methods?

Methodological Answer:

  • 15N NMR Spectroscopy : Detect tautomerization by observing chemical shifts for nitrogen atoms in thione (C=S) vs. thiol (C–SH) configurations. For example, 15N NMR resolved tautomeric states in structurally similar triazine-dithiones .
  • IR Spectroscopy : Characterize S–H stretching vibrations (~2550 cm⁻¹) for thiol forms and C=S stretches (~1250–1050 cm⁻¹) for thione forms.
  • X-ray Diffraction : Resolve solid-state tautomeric preferences. For instance, 6-[(4-vinylbenzyl)propylamino]-1,3,5-triazine-2,4-dithione exhibited thione dominance in the crystal lattice .

Advanced Research: Mechanistic and Biological Studies

Q. Q3. How should researchers design experiments to resolve contradictions in reported melting points (e.g., 143°C vs. 141–143°C)?

Methodological Answer:

  • Purity Assessment : Use HPLC or LC-MS to quantify impurities (e.g., residual solvents or byproducts) that depress melting points. For example, a 95% purity threshold is typical for reliable thermal data .
  • Differential Scanning Calorimetry (DSC) : Measure phase transitions with controlled heating rates (e.g., 10°C/min) to detect polymorphic variations.
  • Interlaboratory Validation : Compare results across labs using standardized protocols (e.g., ASTM E794) to isolate methodological discrepancies .

Q. Q4. What strategies are recommended for evaluating the biological activity of this compound, particularly its potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure ATP-binding competition. Structural analogs like 6-(meta-tolyloxy)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4-dione showed activity against viral proteases, suggesting scaffold versatility .
  • Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains. Triazine-thiol derivatives often target cysteine residues in bacterial enzymes .
  • SAR Analysis : Modify the dibutylamino group to assess steric/electronic effects on bioactivity. For example, replacing butyl with smaller alkyl chains improved membrane permeability in related compounds .

Advanced Research: Analytical and Structural Challenges

Q. Q5. How can researchers address discrepancies in solubility data (e.g., water solubility claims vs. experimental insolubility)?

Methodological Answer:

  • pH-Dependent Solubility : Test solubility across pH 2–12 using UV-Vis spectroscopy. The monosodium salt form likely enhances aqueous solubility via ionization of the thione/thiol group .
  • Co-solvent Systems : Explore DMSO-water or ethanol-water mixtures to improve dissolution. For example, 10% DMSO increased solubility of analogous triazines by 20-fold .
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may falsely indicate insolubility.

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